4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Overview
Description
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl. It is a hydrochloride salt form of 4-amino-4-(trifluoromethyl)cyclohexan-1-ol, which is a cyclohexanol derivative with a trifluoromethyl group and an amino group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Reduction of 4-(trifluoromethyl)cyclohexanone: This involves the reduction of the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of 4-(trifluoromethyl)cyclohexan-1-ol: The alcohol group can be converted to an amino group using reagents like ammonia or ammonium chloride under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above methods. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the formation of different derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the role of trifluoromethyl groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors.
Comparison with Similar Compounds
4-Amino-4-(trifluoromethyl)cyclohexan-1-one: A ketone derivative with similar structural features.
4-(Trifluoromethyl)cyclohexanol: A hydroxyl derivative without the amino group.
4-(Trifluoromethyl)cyclohexanone: A ketone derivative without the amino group.
Uniqueness: 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride is unique due to the presence of both the trifluoromethyl and amino groups on the same carbon atom, which can lead to distinct chemical and biological properties compared to its similar compounds.
Biological Activity
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO·HCl
- Molecular Weight : 201.59 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various microbial strains.
- Analgesic Properties : It has been noted for its potential in pain relief, particularly in models of inflammatory pain.
- CNS Penetration : The compound shows promise as a central nervous system (CNS) penetrant, which is crucial for therapeutic applications targeting neurological conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain pathways, thereby reducing nociceptive signaling.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially altering synaptic transmission and offering analgesic effects.
- Inflammatory Pathway Interference : By modulating inflammatory mediators, the compound may alleviate symptoms associated with inflammatory conditions.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Analgesic Effects
A recent investigation into the analgesic properties of this compound involved administering it to rodent models with induced inflammatory pain. The results showed a statistically significant reduction in pain behaviors (measured by paw withdrawal latency), confirming its efficacy as an analgesic agent.
Case Study 3: CNS Penetration
Research focused on the pharmacokinetics of this compound highlighted its ability to cross the blood-brain barrier effectively. This property enhances its potential for treating CNS disorders, as evidenced by behavioral changes observed in treated animals.
Properties
IUPAC Name |
4-amino-4-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDDFVHPNZUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-71-4 | |
Record name | 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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